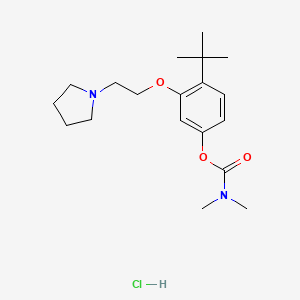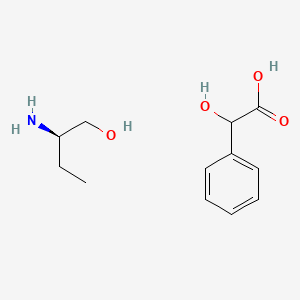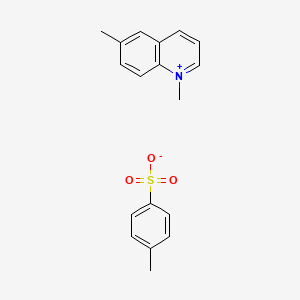
1,6-Dimethylquinolinium p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethylquinolinium p-toluenesulfonate is a chemical compound that belongs to the class of quinolinium salts It is formed by the reaction of 1,6-dimethylquinoline with p-toluenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethylquinolinium p-toluenesulfonate can be synthesized through a straightforward reaction between 1,6-dimethylquinoline and p-toluenesulfonic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as acetonitrile or methanol, and heating the mixture to reflux. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve larger reaction vessels and more efficient purification techniques. The use of continuous flow reactors and automated crystallization processes can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethylquinolinium p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted quinolinium salts.
Scientific Research Applications
1,6-Dimethylquinolinium p-toluenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,6-dimethylquinolinium p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as carbonic anhydrases, by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, including the disruption of cellular processes and the induction of cell death in certain cancer cells .
Comparison with Similar Compounds
1,6-Dimethylquinolinium p-toluenesulfonate can be compared with other similar compounds, such as:
2,4,6-Trimethylpyridinium p-toluenesulfonate: This compound has similar chemical properties but differs in its substitution pattern on the pyridine ring.
Pyridinium p-toluenesulfonate: Another related compound with a pyridinium core instead of a quinolinium core.
Tetraethylammonium p-toluenesulfonate: A quaternary ammonium salt with different applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
72076-53-0 |
|---|---|
Molecular Formula |
C18H19NO3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1,6-dimethylquinolin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12N.C7H8O3S/c1-9-5-6-11-10(8-9)4-3-7-12(11)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
BEXRYEWRLUOTMD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC2=C(C=C1)[N+](=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


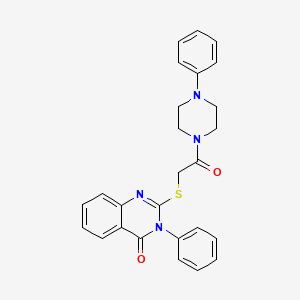
![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
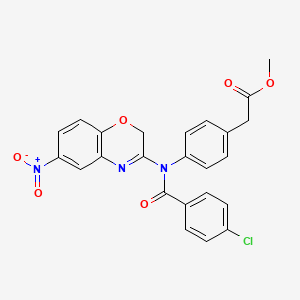
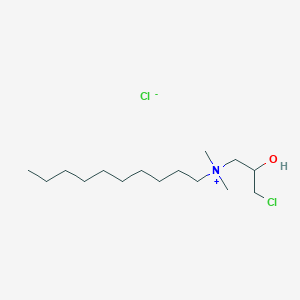
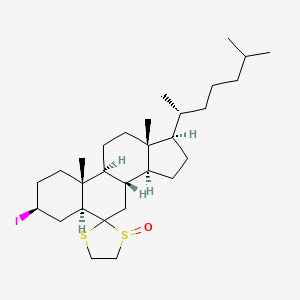
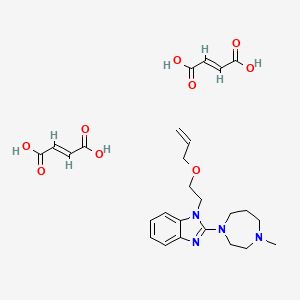

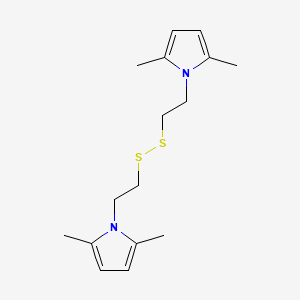
![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)

